molecular formula C13H9BrCl2O B7858335 3-Bromobenzyl-(2,5-dichlorophenyl)ether

3-Bromobenzyl-(2,5-dichlorophenyl)ether

Cat. No.: B7858335
M. Wt: 332.0 g/mol
InChI Key: CNFNDYTVWBXMRJ-UHFFFAOYSA-N
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Description

3-Bromobenzyl-(2,5-dichlorophenyl)ether is a diaryl ether compound featuring a bromine-substituted benzyl group and a 2,5-dichlorophenyl moiety.

Properties

IUPAC Name

2-[(3-bromophenyl)methoxy]-1,4-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-10-3-1-2-9(6-10)8-17-13-7-11(15)4-5-12(13)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFNDYTVWBXMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Bromobenzyl-(2,5-dichlorophenyl)ether is an organic compound characterized by a bromine atom attached to a benzyl group, which is further linked to a 2,5-dichlorophenyl group through an ether bond. Its unique structure, which includes halogen and ether functionalities, makes it a subject of interest in various chemical and biological studies. This article explores the biological activity of this compound, including its antimicrobial properties, potential applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C13H9BrCl2O
  • Molecular Weight : 332.02 g/mol
  • Structure : The compound features a bromobenzyl moiety connected to a dichlorophenyl ether, influencing its reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial activity. The presence of bromine and chlorine atoms may enhance its effectiveness against various pathogens. Research indicates that compounds with similar structures can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. Further studies are necessary to elucidate the precise mechanisms involved.

Study on Antimicrobial Efficacy

A study conducted on various halogenated phenyl ethers demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound3264
Control (Standard Antibiotic)816

Structure-Activity Relationship (SAR)

Research has indicated that the position of substituents on the phenyl ring significantly influences the biological activity of related compounds. For instance, variations in chlorine atom positioning can lead to differences in reactivity and potency against microbial strains.

Applications in Medicinal Chemistry

Due to its promising biological activity, this compound may serve as a precursor for developing pharmaceuticals targeting neurological or inflammatory pathways. Its unique structural features provide opportunities for synthesizing derivatives with enhanced therapeutic properties .

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below compares 3-Bromobenzyl-(2,5-dichlorophenyl)ether with its closest analogs based on substitution patterns and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substitution Pattern Key Properties/Applications
This compound Not provided C₁₃H₉BrCl₂O ~332.02 Bromine (benzyl), 2,5-Cl (phenyl) Likely high polarity; potential agrochemical intermediate
3-Bromobenzyl-(3,5-dichlorophenyl)ether 902837-58-5 C₁₃H₉BrCl₂O 332.02 Bromine (benzyl), 3,5-Cl (phenyl) Discontinued product; 97% purity
3-Bromobenzyl-(2,3-dichlorophenyl)ether Not provided C₁₃H₉BrCl₂O 332.02 Bromine (benzyl), 2,3-Cl (phenyl) Structural isomer; altered steric/electronic effects
3-Bromobenzyl cyclohexyl ether 1224436-10-5 C₁₃H₁₇BrO 277.18 Cyclohexyl instead of dichlorophenyl Higher lipophilicity; solubility in nonpolar solvents
3-Bromobenzyl-(4-n-butylphenyl)ether Not provided C₁₇H₁₉BrO 319.24 n-Butyl substituent (phenyl) Enhanced hydrophobicity; potential polymer additive

Analysis of Substituent Effects

  • Halogen Position: The 2,5-dichloro substitution (target compound) creates a para/meta halogen alignment, favoring electronic delocalization across the phenyl ring. In contrast, the 3,5-dichloro isomer (CAS 902837-58-5) exhibits symmetrical substitution, which may enhance thermal stability but reduce reactivity in electrophilic substitution reactions.
  • Non-Halogenated Analogs: 3-Bromobenzyl cyclohexyl ether (CAS 1224436-10-5) lacks aromatic chlorine, resulting in lower density and melting point compared to dichlorophenyl derivatives. Its cyclohexyl group improves solubility in organic solvents like hexane. The 4-n-butylphenyl variant () replaces chlorines with a flexible alkyl chain, increasing hydrophobicity (logP ~4.5 estimated) and making it suitable for lipid-based formulations .

Commercial and Research Relevance

  • Synthetic Utility : Bromine in the benzyl group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorine substituents direct electrophilic aromatic substitution.
  • Thermal Stability : Dichlorophenyl ethers generally exhibit higher thermal stability (decomposition >250°C) compared to alkyl-substituted analogs, as seen in cyclohexyl derivatives .

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